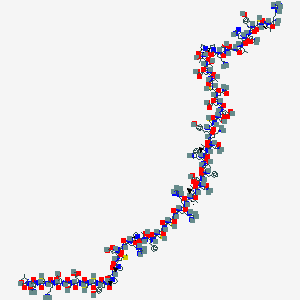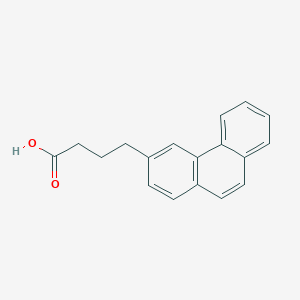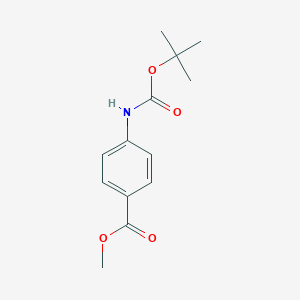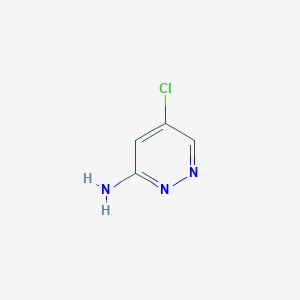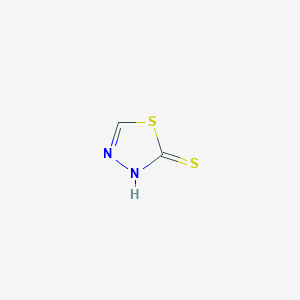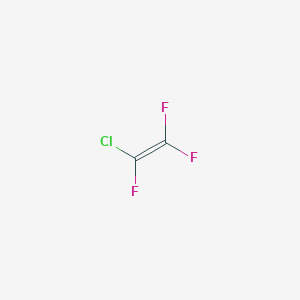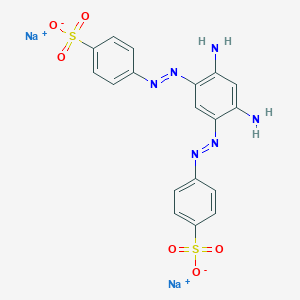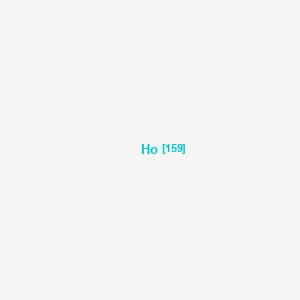
Holmium-159
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Holmium-159 is a radioactive isotope of the element holmium, which is a rare earth metal that belongs to the lanthanide series. Holmium-159 is a beta-emitting radionuclide that has been extensively used in scientific research applications, particularly in the fields of nuclear physics, nuclear medicine, and cancer therapy.
Wirkmechanismus
The mechanism of action of holmium-159 depends on the specific scientific research application. In neutron capture therapy, holmium-159 absorbs neutrons and emits high-energy gamma radiation, which destroys cancer cells. In radiation synovectomy and brachytherapy, holmium-159 emits beta radiation, which destroys the target cells. In radiolabeling of biomolecules, holmium-159 is attached to the biomolecule of interest and emits gamma radiation, which can be detected and tracked in living organisms.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of holmium-159 depend on the specific scientific research application. In neutron capture therapy, holmium-159 can cause tissue damage and inflammation in the surrounding healthy tissue. In radiation synovectomy and brachytherapy, holmium-159 can cause tissue damage and inflammation at the injection site. In radiolabeling of biomolecules, holmium-159 can alter the behavior and function of the biomolecule of interest.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using holmium-159 in lab experiments include its high specific activity, short half-life, and ability to emit both beta and gamma radiation. These properties make it useful for a variety of scientific research applications. However, the limitations of holmium-159 include its high cost, limited availability, and potential for tissue damage and inflammation.
Zukünftige Richtungen
For holmium-159 research include the development of new neutron capture therapy agents, the optimization of radiation synovectomy and brachytherapy protocols, and the development of new radiolabeling techniques for biomolecules. Additionally, the use of holmium-159 in combination with other therapeutic agents may enhance its efficacy and reduce its potential side effects.
Synthesemethoden
Holmium-159 can be produced through the neutron activation of natural holmium-165 or holmium oxide targets in a nuclear reactor. The resulting holmium-159 isotope has a half-life of 18.6 hours and decays by beta emission to stable thulium-159.
Wissenschaftliche Forschungsanwendungen
Holmium-159 has numerous scientific research applications, including neutron capture therapy, radiation synovectomy, brachytherapy, and radiolabeling of biomolecules. Neutron capture therapy involves the use of holmium-159 as a neutron capture agent to selectively destroy cancer cells. Radiation synovectomy is a medical procedure that involves the injection of holmium-159 into the joints to treat inflammation and pain caused by rheumatoid arthritis. Brachytherapy is a type of radiation therapy that involves the placement of holmium-159 seeds directly into the tumor to destroy cancer cells. Radiolabeling of biomolecules involves the use of holmium-159 as a tracer to study the behavior of biological molecules in living organisms.
Eigenschaften
CAS-Nummer |
15750-02-4 |
|---|---|
Produktname |
Holmium-159 |
Molekularformel |
Ho |
Molekulargewicht |
158.92772 g/mol |
IUPAC-Name |
holmium-159 |
InChI |
InChI=1S/Ho/i1-6 |
InChI-Schlüssel |
KJZYNXUDTRRSPN-VENIDDJXSA-N |
Isomerische SMILES |
[159Ho] |
SMILES |
[Ho] |
Kanonische SMILES |
[Ho] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



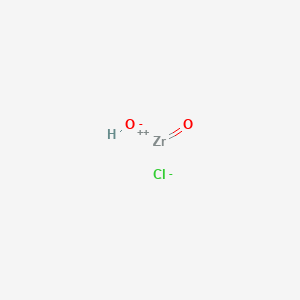
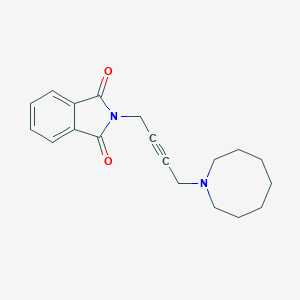
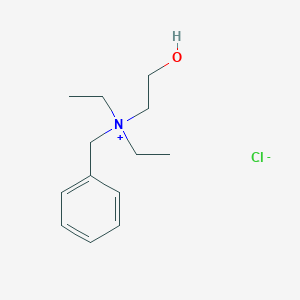
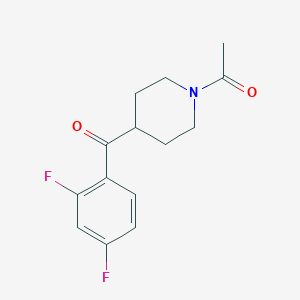
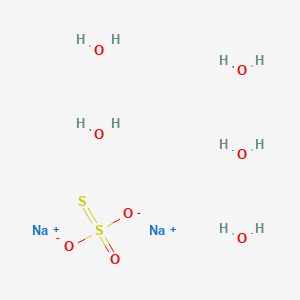
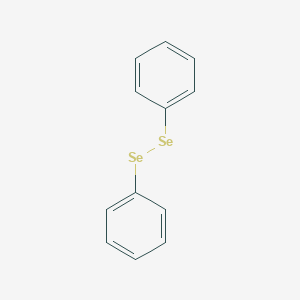
![10,11-dihydro-9H-benzo[a]anthracen-8-one](/img/structure/B104670.png)
